

1,3-Dielaidin (CAS 98168-52-6): A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dielaidin

Cat. No.: B052962

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **1,3-Dielaidin**, with CAS number 98168-52-6, is a diacylglycerol (DAG) that contains two elaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone.^[1] Elaidic acid is the trans-isomer of oleic acid. As a specific diacylglycerol, **1,3-Dielaidin** is a lipid molecule that can play a role in various cellular processes. This technical guide provides a summary of its known properties, a general methodology for its synthesis based on established protocols for similar 1,3-diacylglycerols, and an overview of the canonical signaling pathway in which diacylglycerols are involved.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **1,3-Dielaidin**, compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C39H72O5	[1] [2] [3]
Molecular Weight	620.99 g/mol	
Appearance	White solid	
Melting Point	55 °C	
Boiling Point	678.3 °C at 760 mmHg	
Density	0.934 g/cm ³	
Flash Point	189.2 °C	
Refractive Index	1.477	
Vapor Pressure	2.58E-21 mmHg at 25°C	
Purity	>99%	

| Storage | -20°C or Freezer | |

Experimental Protocols

While specific experimental protocols for the synthesis of **1,3-Dielaidin** are not readily available in peer-reviewed literature, a general and widely used method for the synthesis of 1,3-diacylglycerols is through the enzymatic esterification of glycerol with the corresponding fatty acid. The following is a representative protocol that can be adapted for the synthesis of **1,3-Dielaidin** using elaidic acid.

General Protocol for the Enzymatic Synthesis of 1,3-Dielaidin

This protocol is based on the direct esterification of glycerol with a fatty acid in a solvent-free system, catalyzed by a lipase.

Materials and Reagents:

- Glycerol (≥99% purity)

- Elaidic acid ($\geq 99\%$ purity)
- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
- Analytical or chromatographic grade solvents for analysis (e.g., n-hexane, isopropanol, acetic acid)
- Potassium hydroxide (KOH) for titration
- High-performance liquid chromatography (HPLC) system with a normal-phase silica column and a refractive index detector.

Procedure:

- **Reaction Setup:** In a pear-shaped flask, combine glycerol and elaidic acid in a 1:2 molar ratio (e.g., 10 mmol glycerol and 20 mmol elaidic acid).
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture. The amount of lipase is typically around 5% by weight of the total reactants.
- **Reaction Conditions:** The reaction is incubated in a water bath to maintain a constant temperature. For fatty acids with higher melting points, a temperature that maintains the reactants in a liquid state is necessary. A vacuum (e.g., 4 mmHg) is applied to the system to remove the water produced during the esterification, which drives the reaction towards product formation.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by withdrawing small aliquots of the reaction mixture at different time intervals. The conversion of the fatty acid can be determined by titrating the free fatty acid content with a standardized KOH solution.
- **Product Analysis:** The composition of the reaction mixture (monoglycerides, diglycerides, triglycerides, and free fatty acids) is analyzed by NP-HPLC.
- **Purification:** Upon completion of the reaction, the enzyme is removed by filtration. The unreacted fatty acids and any formed monoglycerides and triglycerides can be separated from the desired **1,3-Dielaidin** using techniques such as molecular distillation or column chromatography.

Biological Activity and Signaling Pathways

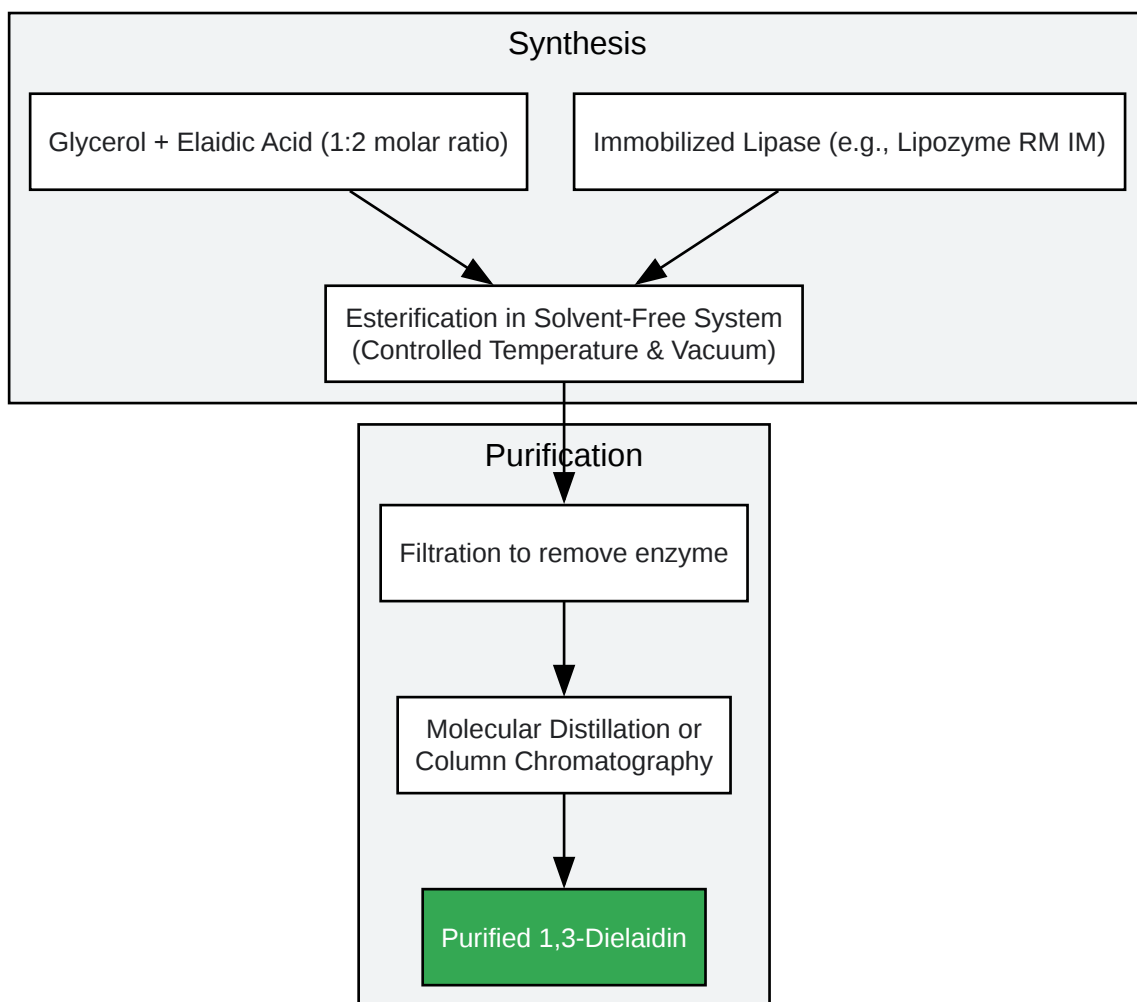
While specific studies on the biological activity of **1,3-Dielaidin** are limited, its structural class, diacylglycerols (DAGs), are well-established second messengers in cellular signaling.

Diacylglycerol (DAG) Signaling Pathway

DAG is a critical component of a signaling cascade that is initiated by the activation of phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane.

In the membrane, DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as cell growth, differentiation, and apoptosis. The levels of DAG are tightly regulated by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another signaling lipid.

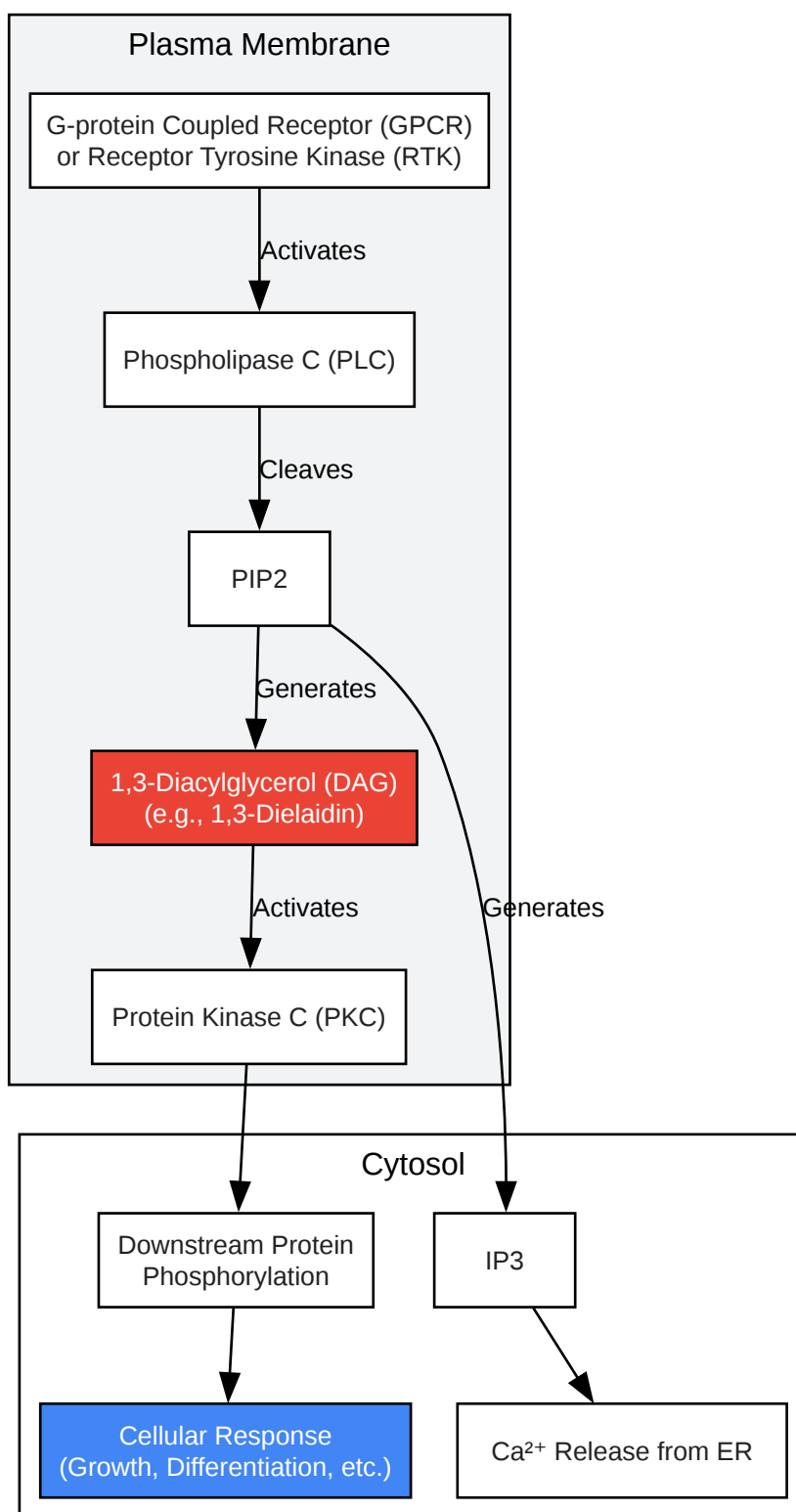
The following diagram illustrates the general workflow for the synthesis and purification of a 1,3-diacylglycerol like **1,3-Dielaidin**.



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*Experimental workflow for **1,3-Dielaidin** synthesis.*

The signaling pathway involving diacylglycerol is a fundamental mechanism in cell biology.



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General Diacylglycerol (DAG) signaling pathway.

Conclusion

1,3-Dielaidin is a specific trans-fatty acid-containing diacylglycerol. While detailed biological studies on this particular molecule are sparse, its physicochemical properties are documented, and its synthesis can be achieved through established enzymatic methods for 1,3-diacylglycerols. Its role in cellular signaling can be inferred from the well-characterized functions of diacylglycerols as second messengers in the protein kinase C pathway. Further research is warranted to elucidate the specific biological effects of **1,3-Dielaidin**, particularly in the context of trans-fatty acid metabolism and its potential impact on cellular signaling events.

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